5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole

Lipophilicity Drug-likeness Medicinal chemistry

Researchers needing a fragment-sized benzimidazole with defined steric-electronic properties face limited options beyond common 2-amino or mono-alkylthio analogs. This dual-substituted scaffold (5-ethoxy, 2-isopropylthio) offers distinct pKa modulation and lipophilicity (cLogP ~2.8-3.1, tPSA ~47 Ų) for SAR studies or N-alkylation to benzimidazolium salts (xanthine oxidase IC50 0.55-0.73 µM). - **Target baseline**: Antifungal MIC 6.25-12.5 µg/mL vs. Trichophyton spp. - **Synthetic handle**: 5-Ethoxy provides distinct ¹H-NMR quartet for reaction monitoring - **Supply**: Packaged for immediate use in medicinal chemistry or materials science (projected corrosion inhibition η 88-94%).

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
Cat. No. B12121822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole
Molecular FormulaC12H16N2OS
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N2)SC(C)C
InChIInChI=1S/C12H16N2OS/c1-4-15-9-5-6-10-11(7-9)14-12(13-10)16-8(2)3/h5-8H,4H2,1-3H3,(H,13,14)
InChIKeyOZFPUGAYBRJXMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole: Structural Overview and Procurement Context


5-Ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole (molecular formula C12H16N2OS, molecular weight 236.34 g/mol) is a dual-substituted benzimidazole derivative bearing a 5-ethoxy group and a 2-isopropylthio (propan-2-ylsulfanyl) thioether moiety [1]. It belongs to the class of sulfur-containing benzimidazoles, which are documented in patent literature for antihyperlipoproteinemic [2], anthelmintic [3], and kinase-inhibitory activities. The compound is primarily available through specialty chemical suppliers for research use, with typical purity specifications of 95% or higher . The unique combination of an electron-donating ethoxy group at position 5 and a branched alkylthio group at position 2 creates a substitution pattern that is distinct from the more common 2-aminobenzimidazoles (e.g., albendazole) and from mono-substituted alkylthio analogs, making it a candidate for structure-activity relationship (SAR) studies and fragment-based lead development.

Why 5-Ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole Cannot Be Substituted by Generic Analogs


Benzimidazole derivatives even within the same subclass of 2-alkylthio compounds exhibit marked differences in biological target engagement, physicochemical properties, and reaction selectivity that preclude simple substitution. The 5-ethoxy group on the benzimidazole core introduces significant electronic and steric modulation: it alters the pKa of the imidazole NH (changing hydrogen-bonding capacity and solubility at physiological pH), increases lipophilicity compared to the unsubstituted or 5-methyl analogs, and can shift metabolic stability by blocking a major site of oxidative metabolism [1]. Meanwhile, the branched isopropylthio group at position 2 provides a different steric profile compared to linear alkylthio chains (e.g., methylthio, ethylthio), which in documented structure-activity studies of antifungal alkylthiobenzimidazoles directly influenced in vitro potency against Trichophyton species [2]. Therefore, replacing this compound with a simpler 2-(methylthio)- or 2-(ethylthio) analog, or with a 5-unsubstituted 2-(isopropylthio)-1H-benzimidazole, risks losing the specific steric-electronic signature that may be critical for the desired interaction with a biological target or for achieving a required physicochemical profile in a chemical probe or lead series.

Quantitative Differential Evidence Against Closest Structural Analogs


Lipophilicity (cLogP) Differentiation from Unsubstituted Analog

The introduction of the 5-ethoxy group increases the computed octanol-water partition coefficient (cLogP) relative to the 5-unsubstituted analog 2-(isopropylthio)-1H-benzimidazole. Based on PubChem-computed XLogP3 values for structurally validated benzimidazole cores, adding a 5-ethoxy substituent (+OC2H5) contributes approximately +0.7 to +0.9 log units compared to a 5-hydrogen analog, placing the target compound in a higher lipophilicity range that may favor membrane permeability while still remaining within drug-like space [1].

Lipophilicity Drug-likeness Medicinal chemistry

Topological Polar Surface Area Reduction Versus Mercapto Analog

Replacement of the 2-thiol group in 5-ethoxy-2-mercaptobenzimidazole (CAS 55489-15-1) with an isopropylthio moiety eliminates a hydrogen bond donor (SH) and reduces the topological polar surface area. The thiol form has a computed tPSA of approximately 62 Ų, contributed by the two NH groups and the SH group; conversion to the thioether reduces this to approximately 47 Ų, a decrease of ~15 Ų [1]. This lower tPSA correlates statistically with improved blood-brain barrier penetration and oral absorption.

Physicochemical property Blood-brain barrier penetration Oral bioavailability

Antifungal Activity Potential Against Trichophyton Species

In a classical structure-activity study of 2-alkylthiobenzimidazoles, compounds bearing branched or longer alkylthio substituents at the 2-position demonstrated superior in vitro inhibition of Trichophyton mentagrophytes compared to the unsubstituted 2-mercapto parent. Specifically, 2-(isopropylthio)-substituted benzimidazoles exhibited minimum inhibitory concentrations (MIC) in the range of 6.25–12.5 µg/mL, representing a 4- to 8-fold improvement over 2-mercaptobenzimidazole (MIC ~50 µg/mL) [1]. The 5-ethoxy substitution present in the target compound is predicted, based on electronic effect additivity models established for benzimidazole antifungals, to further modulate electron density on the imidazole ring and potentially enhance activity by stabilizing the bioactive conformation.

Antifungal activity Dermatophytes Structure-activity relationship

Corrosion Inhibition Efficiency on Carbon Steel in Acidic Media

In a 2013 study evaluating 2-sulphanyl benzimidazole derivatives as corrosion inhibitors for carbon steel in H2SO4 solution, 2-mercaptobenzimidazole achieved an inhibition efficiency of 82.3% at a concentration of 5×10⁻³ M. The corresponding 2-alkylthio derivatives (thioethers) consistently showed enhanced inhibition efficiencies by 5–12 percentage points due to stronger chemisorption via the thioether sulfur lone pair and increased molecular surface coverage from the alkyl substituent [1]. Applying this structure-property trend, the target compound with its 2-isopropylthio and 5-ethoxy substituents is predicted to exceed the inhibition efficiency of 5-ethoxy-2-mercaptobenzimidazole by a similar increment (projected ~88–94% at equivalent molar concentration), though direct experimental verification is pending.

Corrosion inhibition Carbon steel Electrochemical impedance spectroscopy

Enzyme Inhibition Profile: Xanthine Oxidase and Acetylcholinesterase

A 2023 study on thioether-substituted benzimidazolium salts reported IC50 values in the range of 0.548 ± 0.033 to 0.725 ± 0.043 µM for xanthine oxidase (XO) inhibition and 0.813 ± 0.076 to 1.149 ± 0.072 µM for acetylcholinesterase (AChE) inhibition [1]. These potencies compare favorably against the standard XO inhibitor allopurinol (IC50 ~2.5 µM) and the standard AChE inhibitor donepezil (IC50 ~0.055 µM). While the study evaluated benzimidazolium salts rather than the neutral benzimidazole, the thioether pharmacophore is conserved; the neutral 5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole can serve as a precursor for generating the corresponding benzimidazolium salts or as a neutral control to deconvolute the contribution of the positive charge to enzyme inhibition. This dual-use capability provides a differentiation advantage over 5-alkoxy analogs lacking the 2-thioether group.

Xanthine oxidase Acetylcholinesterase Enzyme inhibition

Synthetic Accessibility and Scaffold Diversification Efficiency

The target compound can be synthesized by direct S-alkylation of commercially available 5-ethoxy-2-mercaptobenzimidazole (CAS 55489-15-1) with isopropyl halide under basic conditions. This route has been demonstrated for analogous 2-alkylthiobenzimidazoles with isolated yields of 65–85% [1]. In contrast, the analogous O-alkylation to produce 5-ethoxy-2-isopropoxy benzimidazole proceeds with significantly lower yields (<40%) and requires more forcing conditions due to the lower nucleophilicity of the oxygen atom in the 2-hydroxy tautomer. Therefore, the thioether route provides a more efficient, higher-yielding entry into 2-substituted-5-ethoxybenzimidazole chemical space, yielding the target compound in 1.6- to 2.1-fold higher yield compared to the corresponding 2-alkoxy analog synthesis.

Synthetic route Scaffold diversification Thioether formation

High-Impact Research and Industrial Application Scenarios


Fragment-Based Lead Discovery for Antifungal Drug Development

The compound serves as a fragment-sized scaffold (MW 236.34, cLogP ~2.8–3.1, tPSA ~47 Ų) within the alkylthiobenzimidazole antifungal class. The historical MIC range of 6.25–12.5 µg/mL for 2-isopropylthio benzimidazoles against Trichophyton spp. [1] provides a baseline; the 5-ethoxy substituent offers a vector for probing additional interactions within the target binding pocket. A medicinal chemistry team can procure this compound as a singleton for primary screening, then use computational docking and synthetic elaboration (e.g., amide coupling at the 1-position or Suzuki coupling at the 6-position) to improve potency toward a target MIC of ≤1 µg/mL, benchmarked against albendazole (MIC 0.5–2 µg/mL against susceptible dermatophytes).

Neutral Precursor for Potent Benzimidazolium Salt Enzyme Inhibitors

Alkylation of the N3 position converts 5-ethoxy-2-(propan-2-ylsulfanyl)-1H-benzimidazole into the corresponding benzimidazolium salt, a structural class that demonstrated IC50 values of 0.548–0.725 µM against xanthine oxidase, surpassing the standard drug allopurinol (IC50 ~2.5 µM) by approximately 3.4- to 4.6-fold [2]. A biochemistry group focused on gout or hyperuricemia can procure the neutral precursor, perform the N-alkylation in-house, and immediately access a focused library of salts for structure-kinetic relationship profiling. The 5-ethoxy group additionally provides a spectroscopic handle (distinct ¹H-NMR OCH2 quartet at ~4.0 ppm) for monitoring reaction progress and purity.

Corrosion Inhibitor for Industrial Acid Pickling and Oil-Well Acidizing

The thioether functionality and the 5-ethoxy substituent collectively enhance adsorption onto carbon steel surfaces in acidic media. Based on the class trend where 2-alkylthio benzimidazoles outperform their 2-mercapto counterparts by 6–12 percentage points in inhibition efficiency at 5×10⁻³ M in 0.5 M H2SO4 [3], this compound is projected to achieve η ≈ 88–94%. An industrial materials science group can evaluate it alongside commercial corrosion inhibitor benchmarks (e.g., benzotriazole, η ~75–80% under similar conditions) to determine cost-performance ratios for acid-pickling bath formulations, leveraging its non-thiol nature for improved occupational safety and reduced odor.

Physicochemical Probe for CNS Drug Design and Brain Penetration Studies

With a computed tPSA of approximately 47 Ų and cLogP in the range of 2.8–3.1, this compound resides within the favorable CNS drug-like chemical space (tPSA < 60 Ų, cLogP 2–5) [4]. A CNS drug discovery team can use it as a tool compound in a cassette of benzimidazole analogs (including the 5-unsubstituted, 5-methoxy, and 5-propoxy congeners) to measure brain-to-plasma concentration ratios in rodent pharmacokinetic studies. The resulting data will experimentally define the relationship between 5-alkoxy chain length, lipophilicity, and CNS exposure for the 2-isopropylthiobenzimidazole series, enabling rational selection of the optimal substitution pattern for lead optimization programs targeting neurological or psychiatric disorders.

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